molecular formula C7H7ClN2O2 B13544301 Methyl 2-amino-3-chloroisonicotinate

Methyl 2-amino-3-chloroisonicotinate

Cat. No.: B13544301
M. Wt: 186.59 g/mol
InChI Key: IWUWFOHEYFEPEF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloroisonicotinate is a substituted pyridine derivative characterized by a chlorine atom at position 3, an amino group at position 2, and a methyl ester moiety at position 4 of the pyridine ring. Pyridine derivatives with halogen and amino substituents are often utilized in medicinal chemistry due to their versatility in cross-coupling reactions and bioactivity modulation.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

methyl 2-amino-3-chloropyridine-4-carboxylate

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3,(H2,9,10)

InChI Key

IWUWFOHEYFEPEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-chloropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by esterification and amination reactions. For instance, starting from 2-chloropyridine, the compound can be synthesized through a series of reactions involving nitration, reduction, and esterification .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chloropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-chloropyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs differ in substituent type, position, and halogenation, which critically influence their physicochemical properties, stability, and applications. Below is a comparative analysis based on the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Halogen/Functional Groups Storage Conditions Key Applications/Properties
Methyl 2-amino-3-chloroisonicotinate Not explicitly provided 2-amino, 3-chloro, 4-methyl ester Cl, NH₂, COOCH₃ Likely 2-8°C (inferred) Pharmaceutical intermediate (hypothesized)
Methyl 6-amino-2-chloro-3-iodoisonicotinate C₇H₆ClIN₂O₂ 312.49 6-amino, 2-chloro, 3-iodo Cl, I, NH₂, COOCH₃ 2-8°C, protected from light Potential iodinated precursor for radiopharmaceuticals
Methyl 2-chloro-3-(methylamino)isonicotinate C₈H₉ClN₂O₂ 200.62 2-chloro, 3-methylamino Cl, NHCH₃, COOCH₃ 2-8°C Modified solubility due to methylamino group
Methyl 3-amino-2-chloroisonicotinate (CAS 173435-41-1) 3-amino, 2-chloro Cl, NH₂, COOCH₃ Structural similarity (0.75) to target compound
3-Amino-2,6-dichloroisonicotinic acid (CAS 58484-01-8) 3-amino, 2,6-dichloro Cl (×2), NH₂, COOH Higher halogenation; potential herbicide intermediate

Critical Observations

Halogen Effects: The presence of iodine in Methyl 6-amino-2-chloro-3-iodoisonicotinate increases molecular weight (312.49 g/mol vs. ~200–250 g/mol for others) and may enhance stability in radiolabeling applications . Chlorine is a common substituent across analogs, contributing to electrophilic reactivity and metabolic stability in drug design.

Functional Group Variants: Replacement of the amino group with methylamino (e.g., Methyl 2-chloro-3-(methylamino)isonicotinate) introduces lipophilicity, which could improve membrane permeability in drug candidates .

Carboxylic Acid vs. Ester: Compounds like 3-Amino-2,6-dichloroisonicotinic acid (carboxylic acid) lack the methyl ester, reducing volatility and altering solubility compared to ester-containing analogs .

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